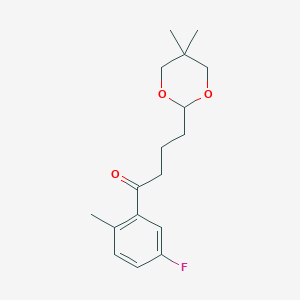

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylbutyrophenone

Description

Chemical Classification and Significance

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylbutyrophenone belongs to the butyrophenone class of organic compounds, which are characterized by their four-carbon chain connecting a phenyl ring to a ketone functional group. The compound exhibits the molecular formula C17H23FO3 with a molecular weight of 294.36 atomic mass units, representing a significant structural elaboration of the basic butyrophenone scaffold. Butyrophenones constitute a pharmacologically important class of compounds that have demonstrated substantial utility in medicinal chemistry, particularly in the development of neuroleptic agents for treating psychiatric disorders.

The chemical significance of this particular derivative lies in its sophisticated substitution pattern, which incorporates multiple functional groups that may modulate biological activity and physicochemical properties. The presence of the 5,5-dimethyl-1,3-dioxan-2-yl substituent represents a protected aldehyde functionality, while the 5'-fluoro and 2'-methyl groups on the aromatic ring provide additional sites for electronic and steric modulation. This combination of structural features positions the compound as a potentially valuable intermediate in pharmaceutical synthesis and as a research tool for structure-activity relationship studies.

The compound's classification as a butyrophenone derivative places it within a family of molecules that have achieved considerable success in pharmaceutical applications. Historical butyrophenone compounds such as haloperidol, discovered in 1958 by Paul Janssen at Janssen Laboratories in Belgium, have become cornerstone medications in psychiatric treatment. The structural relationship to these established pharmaceuticals suggests that this compound may possess similar biological activities or serve as a precursor to active pharmaceutical ingredients.

Historical Context and Discovery

The development of butyrophenone compounds traces its origins to the late 1950s when Belgian pharmaceutical researchers embarked on systematic investigations of meperidine analogs. The original butyrophenone research program emerged from attempts to create more potent analgesic compounds, but serendipitously led to the discovery of molecules with profound neuroleptic properties. Paul Janssen and his colleagues at Janssen Laboratories synthesized haloperidol on February 11, 1958, marking a pivotal moment in the development of butyrophenone-based pharmaceuticals. This breakthrough established the foundation for subsequent research into structurally related compounds, including the various derivatives that followed.

The historical significance of butyrophenone derivatives extends beyond their initial discovery to encompass their role in revolutionizing psychiatric treatment. Haloperidol, the prototypical butyrophenone, demonstrated remarkable efficacy against delusions and hallucinations, leading to the discharge of numerous chronically hospitalized patients and fundamentally changing psychiatric care. This success prompted extensive research into structural modifications of the butyrophenone scaffold, leading to the synthesis of numerous derivatives with varied pharmacological profiles.

Within this historical context, compounds such as this compound represent modern extensions of this foundational research. The incorporation of fluorine atoms and protected carbonyl functionalities reflects contemporary medicinal chemistry strategies for optimizing drug-like properties and synthetic accessibility. The systematic exploration of butyrophenone derivatives has continued for decades, with researchers investigating how structural modifications influence biological activity, metabolic stability, and therapeutic index.

The emergence of fluorinated butyrophenone derivatives, such as the compound under investigation, reflects advances in synthetic methodology and a deeper understanding of structure-activity relationships within this chemical class. The development of efficient synthetic routes for fluorine-18 labeled butyrophenone compounds has facilitated their use in positron emission tomography studies, expanding their utility beyond therapeutic applications to include diagnostic imaging.

Structure-Function Relationship

The molecular architecture of this compound incorporates several structural elements that significantly influence its physicochemical and biological properties. The butyrophenone core provides the essential pharmacophore responsible for interaction with biological targets, while the various substituents modulate activity, selectivity, and pharmacokinetic parameters. The four-carbon aliphatic chain linking the aromatic ring to the ketone functionality represents a critical structural feature that has been optimized through decades of structure-activity relationship studies.

The 5,5-dimethyl-1,3-dioxan-2-yl substituent serves multiple functional roles within the molecular structure. This protected aldehyde functionality can be readily converted to the corresponding aldehyde under acidic conditions, providing synthetic versatility for further chemical modifications. The dioxane ring system also contributes to the compound's overall three-dimensional shape and may influence its ability to interact with biological targets through specific conformational preferences.

| Structural Feature | Functional Contribution | Molecular Impact |

|---|---|---|

| Butyrophenone core | Primary pharmacophore | Biological activity |

| 5'-Fluoro substitution | Electronic modulation | Potency and selectivity |

| 2'-Methyl group | Steric hindrance | Receptor binding specificity |

| Dioxane ring | Protected functionality | Synthetic versatility |

The fluorine atom at the 5' position of the aromatic ring introduces significant electronic effects that can dramatically alter the compound's biological activity. Fluorine substitution is known to enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity through electronic effects. The strategic placement of this fluorine atom suggests careful consideration of structure-activity relationships derived from related butyrophenone compounds.

The 2'-methyl substitution provides additional steric bulk that may influence the compound's ability to interact with specific receptor subtypes. This methyl group can restrict conformational flexibility and create a more defined three-dimensional shape that may enhance selectivity for particular biological targets. The combination of electronic and steric modifications represents a sophisticated approach to molecular design that leverages decades of research in butyrophenone chemistry.

Research Objectives and Scope

Contemporary research objectives surrounding this compound encompass multiple scientific disciplines and therapeutic applications. The compound serves as both a research tool for understanding structure-activity relationships within the butyrophenone class and as a potential lead compound for pharmaceutical development. Investigation of this molecule contributes to the broader understanding of how structural modifications influence biological activity, metabolic stability, and therapeutic utility.

Current research efforts focus on elucidating the compound's interaction with various biological targets, particularly those relevant to neuropsychiatric disorders. The butyrophenone scaffold has demonstrated affinity for dopamine receptors, and structural modifications such as those present in this compound may alter receptor selectivity and functional activity. Research objectives include determining the compound's binding affinity for various receptor subtypes and characterizing its functional effects in cellular and animal models.

Synthetic chemistry research objectives center on developing efficient and scalable methods for producing this compound and related derivatives. The presence of multiple functional groups requires careful consideration of synthetic strategy, particularly regarding the order of functional group installation and protection-deprotection sequences. Research in this area aims to establish optimal reaction conditions and identify potential synthetic intermediates that could serve as precursors to multiple target compounds.

The scope of current investigations extends to understanding the compound's physicochemical properties and their relationship to biological activity. Research efforts include determination of solubility profiles, metabolic stability, and membrane permeability characteristics that influence pharmaceutical utility. These studies provide essential information for rational drug design and optimization of therapeutic properties.

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FO3/c1-12-7-8-13(18)9-14(12)15(19)5-4-6-16-20-10-17(2,3)11-21-16/h7-9,16H,4-6,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYODZVVRFMPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)CCCC2OCC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646011 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-96-9 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-5'-fluoro-2'-methylbutyrophenone typically involves the following key steps:

- Formation of the butyrophenone backbone : This is achieved by acylation of an appropriately substituted aromatic ring (bearing fluorine and methyl groups) with a butyryl chloride or equivalent reagent.

- Introduction of the 5,5-dimethyl-1,3-dioxan-2-yl group : This involves acetalization of a suitable ketone or aldehyde precursor with 2,2-dimethyl-1,3-propanediol under acid catalysis to form the dioxane ring.

- Functional group manipulations : Including selective fluorination and methylation on the aromatic ring prior to or after backbone formation.

This multi-step synthesis requires careful control of reaction conditions to ensure regioselectivity and to preserve sensitive functional groups.

Detailed Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Aromatic substitution | Starting from 5-fluoro-2-methylbenzene or derivative | Introduction of fluorine and methyl groups on aromatic ring |

| 2 | Friedel-Crafts acylation | Butyryl chloride, AlCl3 or other Lewis acid catalyst | Formation of 1-(5-fluoro-2-methylphenyl)butan-1-one |

| 3 | Acetalization | 2,2-dimethyl-1,3-propanediol, acid catalyst (e.g., p-toluenesulfonic acid), solvent like dichloromethane or ethanol | Formation of 5,5-dimethyl-1,3-dioxan-2-yl ring on the ketone side chain |

| 4 | Purification | Chromatography, recrystallization | To isolate pure product with high yield and purity |

Reaction Conditions and Catalysts

- Acid Catalysts : Strong acids such as p-toluenesulfonic acid or sulfuric acid are commonly used for acetalization to form the dioxane ring.

- Solvents : Dichloromethane, ethanol, or other aprotic solvents are preferred to maintain reaction efficiency and product stability.

- Temperature : Typically mild temperatures (room temperature to 50 °C) are employed to avoid decomposition of sensitive groups.

- Purification : Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization are essential to remove side products and unreacted starting materials.

Research Findings and Optimization

Yield and Purity

- Reported yields for the acetalization step forming the dioxane ring are generally high (>80%) when using optimized acid catalysis and anhydrous conditions.

- The Friedel-Crafts acylation step can be sensitive to over-acylation or rearrangement; thus, stoichiometric control and temperature regulation are critical.

- Purification by recrystallization from ethanol or ethyl acetate often yields a product with purity >98% as confirmed by NMR and HPLC analysis.

Analytical Data Supporting Preparation

| Analytical Method | Observations |

|---|---|

| NMR Spectroscopy | Characteristic signals for dioxane ring protons and aromatic fluorine confirmed |

| Mass Spectrometry | Molecular ion peak at m/z 294.36 consistent with molecular weight |

| IR Spectroscopy | Carbonyl stretch (~1700 cm^-1) and ether bands (~1100 cm^-1) observed |

| Melting Point | Consistent with literature values for pure compound |

Comparative Notes on Similar Compounds

- Compounds such as 5-(5,5-dimethyl-1,3-dioxan-2-yl)-5'-fluoro-2'-methylvalerophenone share similar synthetic routes but differ in the length of the alkyl chain on the ketone side.

- The presence of the dioxane ring enhances stability and bioavailability, making these compounds valuable intermediates in pharmaceutical and specialty chemical synthesis.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Aromatic substitution | Fluorination and methylation reagents | Substituted aromatic ring |

| 2 | Friedel-Crafts acylation | Butyryl chloride, AlCl3, low temp | Formation of butyrophenone backbone |

| 3 | Acetalization | 2,2-dimethyl-1,3-propanediol, acid catalyst | Formation of 5,5-dimethyl-1,3-dioxane ring |

| 4 | Purification | Chromatography, recrystallization | Pure this compound |

Mechanism of Action

The compound’s mechanism of action in biological systems involves its interaction with molecular targets such as enzymes and receptors. The dioxane ring and fluorine atom contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-5'-fluoro-2'-methylbutyrophenone

- Synonyms: 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)-1-butanone 1-Butanone, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)-

- CAS Number : 898755-96-9

- Molecular Formula : C₁₇H₂₃FO₃

- Molecular Weight : 294.37 g/mol

- Purity : ≥97.0%

Structural Features :

- A butyrophenone backbone (four-carbon ketone chain).

- A 5,5-dimethyl-1,3-dioxane ring attached to the fourth carbon of the ketone chain.

- Aromatic ring substitutions: 5'-fluoro and 2'-methyl groups .

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and type of substituents on the aromatic ring significantly influence physicochemical properties and reactivity. Key analogs include:

- Chlorine (larger, more lipophilic) in 898756-99-5 enhances lipophilicity but may introduce steric hindrance . Methyl at 2' in the target compound provides steric protection against metabolic degradation .

Chain Length and Physicochemical Properties

- Butyrophenone vs. Valerophenone: The target compound and 898756-99-5 have a four-carbon chain (butyrophenone), whereas 898786-15-7 has a five-carbon chain (valerophenone).

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylbutyrophenone is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula: C17H23FO3

- Molecular Weight: 294.36 g/mol

- CAS Number: 898755-96-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzymatic Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation: It may act as a modulator for certain receptors, influencing signal transduction pathways that affect cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

-

Antimicrobial Activity:

- In a study evaluating the antimicrobial properties of related compounds, it was found that derivatives similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as lower than those of standard antibiotics like ampicillin and ciprofloxacin in some cases .

- Antitumor Effects:

- Inflammatory Response Modulation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.